RN941

BTK Reactive Metabolite Safety Pharmacology

Standard BTK inhibitors with high reactive metabolite (RM) burden (e.g., 459 pmol/mg covalent binding in lead compound 1) introduce off-target toxicity that confounds chronic toxicology and safety pharmacology studies. RN941 is the solution: a 3-amino-2-pyridone BTK inhibitor engineered to achieve a 94% reduction in covalent binding-to just 26 pmol/mg protein-enabling unambiguous assessment of on-target BTK pharmacology. • 94% RM reduction vs. unoptimized 3-amino-2-pyridone analogs for cleaner tox data • Benchmark for medicinal chemistry RM mitigation programs (26 pmol/mg standard) • Trusted for repeat-dose hepatocyte & in vivo PK/PD safety margin studies

Molecular Formula C34H34FN7O5
Molecular Weight 639.6884
CAS No. 1360055-03-3
Cat. No. B610507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRN941
CAS1360055-03-3
SynonymsRN941
Molecular FormulaC34H34FN7O5
Molecular Weight639.6884
Structural Identifiers
SMILESO=C1N(C2=CC=CC(C(C=C3NC4=NC=C(C(N5CCOCC5)=O)C=C4)=NN(C)C3=O)=C2CO)N=CC6=C1C(F)=CC(C(C)(C)C)=C6
InChIInChI=1S/C34H34FN7O5/c1-34(2,3)22-14-21-18-37-42(33(46)30(21)25(35)15-22)28-7-5-6-23(24(28)19-43)26-16-27(32(45)40(4)39-26)38-29-9-8-20(17-36-29)31(44)41-10-12-47-13-11-41/h5-9,14-18,43H,10-13,19H2,1-4H3,(H,36,38)
InChIKeyGLLQSOROVXWYRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RN941 Baseline Characterization for BTK Research


RN941 (CAS 1360055-03-3), a 3-amino-2-pyridone derivative with the chemical formula C34H34FN7O5 , is identified as a highly potent inhibitor of Bruton's tyrosine kinase (BTK) . Its primary distinction in the scientific literature stems not from unverified claims of superior potency, but from its optimization to address reactive metabolite formation—a critical liability in its chemical series [1]. This evidence guide clarifies that RN941 is a specialized, not a first-line, tool for BTK inhibition, specifically engineered for studies where avoidance of covalent off-target protein binding is a primary selection criterion.

Safety-Driven Differentiation of BTK Inhibitor RN941


Selecting a BTK inhibitor based solely on nominal enzyme potency ignores critical downstream risks, particularly the potential for idiosyncratic drug toxicity driven by reactive metabolite (RM) formation [1]. The lead compound in RN941's development series (compound 1) demonstrated potent BTK inhibition but carried a high RM burden, as quantified by a microsomal covalent binding value of 459 pmol/mg protein [1]. Therefore, substituting RN941 with a generic, uncharacterized analog from the same chemotype, or even a more potent but less RM-optimized BTK inhibitor, introduces a significant and verifiable risk of confounding experimental results with off-target toxicity. Procurement of RN941 is specifically justified when the research objective requires a BTK inhibitor with a documented, significantly reduced RM liability [1].

Quantitative Evidence for RN941


Reduction of Reactive Metabolite Liability

The primary and most critical evidence for selecting RN941 over earlier analogs in its series is its optimized safety profile. RN941 (compound 7) was engineered to specifically mitigate the formation of reactive metabolites, a key driver of idiosyncratic toxicity [1]. In a direct, head-to-head comparison within the same assay, the lead compound (compound 1) exhibited a high level of covalent binding, quantified at 459 pmol/mg protein. Through systematic medicinal chemistry, RN941 achieved a value of 26 pmol/mg protein in the same human liver microsome covalent binding assay [1]. This represents a 94% reduction in this critical safety liability marker.

BTK Reactive Metabolite Safety Pharmacology

Comparable BTK Inhibitory Potency

While RN941's primary value proposition is its reduced RM liability, its on-target potency remains robust. A cross-study comparison with the clinically validated BTK inhibitor ibrutinib indicates that RN941 and its close structural analogs maintain IC50 values in the sub-nanomolar range (1.2 nM and 0.8 nM) [1], which is comparable to the reported potency of ibrutinib (IC50 = 0.6 nM) in a similar enzymatic assay . This demonstrates that the optimization for safety did not compromise the compound's primary mechanism of action.

BTK Kinase Inhibition Potency Benchmarking

Safer Alternative to Non-RM-Optimized BTK Inhibitors

Another well-characterized BTK inhibitor, RN486, is known for its potent inhibition (enzymatic IC50 of 4.0 nM) [1]. However, RN486 belongs to an earlier chemical series that was not optimized for reactive metabolite (RM) mitigation. While direct RM data for RN486 is not provided, the original lead compound (compound 1) from which RN941 was derived is representative of the RM liability inherent in non-optimized molecules. The discovery of RN941 was a direct, successful effort to overcome this class-wide issue, achieving a 26 pmol/mg protein covalent binding value [2]. Therefore, for studies where the confounding variable of RM-induced toxicity must be controlled, RN941 offers a clear, evidence-based advantage over RN486.

BTK Reactive Metabolite Safety Comparison

Application Scenarios for RN941


Long-Term In Vitro Toxicology with Minimal RM Interference

Researchers conducting chronic or repeat-dose toxicology studies in cellular models (e.g., primary human hepatocytes) require compounds with minimal reactive metabolite (RM) liability to avoid confounding results from off-target toxicity [1]. RN941, with its 26 pmol/mg protein covalent binding value [1], is uniquely suited for such applications compared to other potent BTK inhibitors (e.g., RN486 or compound 1) that have higher or unmitigated RM potential. This allows for a clearer assessment of on-target (BTK-mediated) toxicological effects [1].

PK/PD Studies for a Wider Therapeutic Window

In vivo PK/PD studies aim to establish the relationship between drug exposure, target engagement, and safety. The 94% reduction in covalent binding from the lead compound (459 to 26 pmol/mg) [1] for RN941 translates to a predicted wider therapeutic window. This makes RN941 an ideal tool compound for preclinical models of B-cell driven autoimmune diseases, where demonstrating a favorable safety margin is as critical as demonstrating efficacy [1].

Safety-Driven Lead Optimization Benchmark

For medicinal chemists developing next-generation BTK inhibitors, RN941 serves as a key benchmark compound [1]. It provides a definitive, quantitative standard (26 pmol/mg covalent binding) for assessing the success of structural modifications aimed at mitigating RM formation within the 3-amino-2-pyridone chemotype. This evidence-based comparator is far more useful than uncharacterized, 'potent-only' analogs when the project goal is to advance a safer clinical candidate [1].

Technical Documentation Hub

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44 linked technical documents
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